Home > Products > Screening Compounds P18141 > N-(4-BROMO-2-FLUOROPHENYL)-2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE
N-(4-BROMO-2-FLUOROPHENYL)-2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE -

N-(4-BROMO-2-FLUOROPHENYL)-2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE

Catalog Number: EVT-4305434
CAS Number:
Molecular Formula: C16H15BrClFN2O3S
Molecular Weight: 449.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active molecules. Its synthesis, as detailed in one of the provided papers, involves a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline.

Relevance: This compound, like the target compound N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide, incorporates a 4-bromo-2-fluorophenyl moiety. This shared element suggests potential similarities in their chemical properties and reactivity. Furthermore, both compounds are synthesized using 4-bromo-2-fluoroaniline as a starting material, highlighting a direct connection in their synthetic pathways.

2-[(4-Bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone

Compound Description: This compound belongs to a series of spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'-(2H)-tetrones that function as aldose reductase inhibitors (ARIs). These inhibitors are significant due to their potential role in managing diabetic complications by blocking the polyol pathway. Notably, this specific compound emerged as a clinical candidate (with the designation '41') due to its potent oral efficacy in animal models of diabetic complications.

Relevance: The shared presence of the 4-bromo-2-fluorophenyl group in both this compound and the target compound N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide suggests potential similarities in their binding affinities and pharmacological activities.

3-(Adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound is a novel structure incorporating an adamantane group. Its crystal structure analysis revealed the formation of organic chains stabilized by C—H⋯π, N—H⋯S, and C—H⋯S interactions.

Relevance: The presence of the 2-bromo-4-fluorophenyl substituent in this compound and the target compound N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide indicates a structural similarity. This shared feature could imply comparable reactivity or potential for similar biological activities.

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds was synthesized and evaluated for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). These enzymes are relevant targets for managing diabetes and Alzheimer's disease, respectively. The research focused on investigating the impact of various substituents on the phenyl ring of the acetamide moiety on enzyme inhibition.

Relevance: While lacking the 4-bromo-2-fluorophenyl group, this class of compounds, like the target compound N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide, features a sulfonamide group (R-SO2-NH-) and an acetamide group (R-CO-NH-R') within their structures. This shared structural motif suggests potential similarities in their binding modes and pharmacological profiles.

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide and its S-substituted derivatives

Compound Description: A series of S-substituted derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide were synthesized and evaluated for their lipoxygenase inhibitory and antibacterial activities. Lipoxygenases are enzymes involved in inflammatory processes, making their inhibitors potential therapeutic agents.

Relevance: This group of compounds, similar to N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide, incorporates a (4-chlorophenyl)sulfonyl moiety. This structural commonality suggests that these compounds might exhibit overlapping biological effects or target similar pathways.

S-substituted derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-thiol

Compound Description: These derivatives were synthesized and investigated for their potential as type II diabetes drug candidates. They exhibited potent α-glucosidase inhibitory activity, surpassing the efficacy of acarbose, a standard type II diabetes treatment.

Relevance: This class of compounds, along with N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide, includes a (4-chlorophenyl)sulfonyl group. This structural parallel suggests they might share similar pharmacological targets or exhibit comparable biological activities.

Properties

Product Name

N-(4-BROMO-2-FLUOROPHENYL)-2-(N-ETHYL4-CHLOROBENZENESULFONAMIDO)ACETAMIDE

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide

Molecular Formula

C16H15BrClFN2O3S

Molecular Weight

449.7 g/mol

InChI

InChI=1S/C16H15BrClFN2O3S/c1-2-21(25(23,24)13-6-4-12(18)5-7-13)10-16(22)20-15-8-3-11(17)9-14(15)19/h3-9H,2,10H2,1H3,(H,20,22)

InChI Key

NRJUPFVEOIFWMV-UHFFFAOYSA-N

SMILES

CCN(CC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.